molecular formula C21H16N4O6 B14371230 1,1'-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) CAS No. 91625-87-5

1,1'-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione)

Katalognummer: B14371230
CAS-Nummer: 91625-87-5
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: NTXJHVSXQWYCGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) is a complex organic compound characterized by its unique structure, which includes two imidazolidine rings connected by a propane-1,2-diyl linker and substituted with phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) typically involves the reaction of phenyl isocyanate with propane-1,2-diamine under controlled conditions. The reaction proceeds through the formation of intermediate urea derivatives, which then cyclize to form the imidazolidine rings. The reaction conditions often include the use of solvents such as diethyl ether or isopropanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazolidine rings.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(Ethane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
  • 1,1’-(Butane-1,4-diyl)bis(3-phenylimidazolidine-2,4,5-trione)

Uniqueness

1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) is unique due to its specific propane-1,2-diyl linker, which imparts distinct chemical and physical properties compared to its ethane and butane analogs.

Eigenschaften

CAS-Nummer

91625-87-5

Molekularformel

C21H16N4O6

Molekulargewicht

420.4 g/mol

IUPAC-Name

1-phenyl-3-[2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)propyl]imidazolidine-2,4,5-trione

InChI

InChI=1S/C21H16N4O6/c1-13(23-18(28)19(29)25(21(23)31)15-10-6-3-7-11-15)12-22-16(26)17(27)24(20(22)30)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI-Schlüssel

NTXJHVSXQWYCGE-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)C(=O)N(C3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.